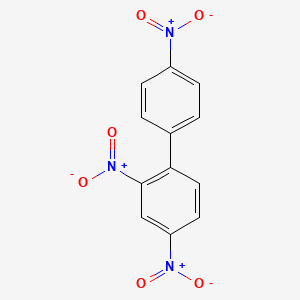

2,4,4'-Trinitrobiphenyl

説明

2,4,4'-Trinitrobiphenyl is a nitro-substituted biphenyl compound with the molecular formula C₁₂H₇N₃O₆ and a molecular weight of 313.20 g/mol. Its structure consists of two phenyl rings linked by a single bond, with nitro (-NO₂) groups positioned at the 2-, 4-, and 4'-positions (Figure 1). This compound is synthesized via electrophilic aromatic substitution reactions, often involving nitration of precursor biphenyl derivatives. For example, nitration of 2,4,6-trinitrobiphenyl (picrylbenzene) in acetic acid with nitric acid yields 2,4,4',6-tetranitrobiphenyl as the major product .

Its crystalline form and solubility in polar solvents like acetic acid are notable physical characteristics .

特性

CAS番号 |

36712-34-2 |

|---|---|

分子式 |

C12H7N3O6 |

分子量 |

289.20 g/mol |

IUPAC名 |

2,4-dinitro-1-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H |

InChIキー |

OEAUPEOHNHSDSG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’-Trinitrobiphenyl typically involves the nitration of biphenyl compounds. One common method includes dissolving biphenyl in a suitable solvent, such as N-methylpyrrolidone, and then adding a nitration reagent like sulfonyl chloride . The reaction mixture is heated, and the nitration reagent is added in batches. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Industrial Production Methods

Industrial production of 2,4,4’-Trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and scaling up the production.

化学反応の分析

Types of Reactions

2,4,4’-Trinitrobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or iron powder can be used for reduction reactions.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized products.

科学的研究の応用

2,4,4'-トリニトロビフェニルは、科学研究においていくつかの応用があります。

化学: 他の複雑な有機化合物の合成における前駆体として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療用途を探求するための研究が進められています。

作用機序

2,4,4'-トリニトロビフェニルの作用機序には、生物学的システム内の分子標的および経路との相互作用が含まれます。ニトロ基は、その反応性と相互作用において重要な役割を果たします。 この化合物は、酸化還元反応を起こし、細胞成分と相互作用する反応性中間体を生成することができます .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 2,4,4'-Trinitrobiphenyl with structurally analogous compounds:

Reactivity and Stability

- Nitrated vs. However, chlorinated biphenyls exhibit higher environmental persistence due to resistance to hydrolysis .

- Substitution Patterns : Nitration of 2,4,6-trinitrobiphenyl predominantly yields para-substituted products (62%), attributed to the picryl group’s steric hindrance and electron-withdrawing effects . In contrast, biodegradation studies on PCB 28 reveal microbial preference for less chlorinated positions, leading to dechlorination .

Key Research Findings

Synthetic Pathways : Nitration of 2,4,6-trinitrobiphenyl under acidic conditions yields 62% 2,4,4',6-tetranitrobiphenyl, highlighting para-substitution dominance .

Biodegradation Efficiency : Rhizobium meliloti degrades 50 mg/L of PCB 28 with 98.5% efficiency, producing hydroxylated intermediates .

Environmental Persistence : Nitro-substituted biphenyls likely persist longer in ecosystems than chlorinated analogs due to reduced microbial activity .

生物活性

2,4,4'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound known for its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on human health and the environment. This article consolidates research findings on TNBP's mutagenicity, toxicity, and mechanisms of action.

- Chemical Formula : C12H8N4O6

- Molecular Weight : 288.22 g/mol

- LogP : 3.00 (indicating moderate hydrophobicity)

Mutagenicity

TNBP has been evaluated for its mutagenic potential using various predictive models and experimental assays. A study utilizing the Ames test indicated that TNBP exhibits significant mutagenic activity, particularly in strains of Salmonella typhimurium .

Table 1: Mutagenicity Prediction of Nitro Compounds

| Compound Name | LogP | Mutagenicity (Ames Test) |

|---|---|---|

| This compound | 3.00 | Positive |

| 1,3,6-Trinitropyrene | 4.18 | Positive |

| 3,4,4'-Trinitrobiphenyl | 3.26 | Positive |

Toxicity Studies

TNBP's toxicity has been assessed in various biological systems. In vitro studies have shown that TNBP can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis . Additionally, chronic exposure to TNBP has been linked to reproductive and developmental toxicity in animal models.

Case Study: Reproductive Toxicity in Rodents

In a controlled study involving rodents exposed to TNBP over several generations, researchers observed a significant decrease in fertility rates and an increase in developmental abnormalities among offspring . The study concluded that TNBP's reproductive toxicity is likely due to its interference with hormonal signaling pathways.

The biological activity of TNBP is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. These interactions can lead to DNA damage and disruption of cellular processes.

Oxidative Stress Mechanism

TNBP generates reactive oxygen species (ROS) upon metabolism, which can damage lipids, proteins, and nucleic acids. This oxidative stress is a key factor in the compound's mutagenic and toxic effects .

Environmental Impact

Due to its stability and persistence in the environment, TNBP poses risks to aquatic ecosystems. Studies have shown that TNBP can bioaccumulate in fish and other aquatic organisms, leading to toxic effects at higher trophic levels .

Table 2: Environmental Persistence of TNBP

| Medium | Half-Life |

|---|---|

| Water | >30 days |

| Soil | >60 days |

| Sediment | >90 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。